molecular formula C9H7ClF2O B3388169 1-Chloro-1,1-difluoro-3-phenylpropan-2-one CAS No. 86340-72-9

1-Chloro-1,1-difluoro-3-phenylpropan-2-one

Cat. No. B3388169
Key on ui cas rn: 86340-72-9
M. Wt: 204.6 g/mol
InChI Key: GXZPJURDYSAYJK-UHFFFAOYSA-N
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Patent
US05006563

Procedure details

A solution of 20 g of ethyl chlorodifluoroacetate in 150 ml ether was treated with one equivalent of benzyl magnesium chloride in 63 ml THF at -40° C. under nitrogen. After 2 hours, the reaction was poured into aqueous NH4Cl and extracted with ether. Evaporation and distillation (0.1 mm Hg) of the residue gave 24.8 g of an oil which was used directly.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH2:10]([Mg]Cl)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[NH4+].[Cl-]>CCOCC.C1COCC1>[Cl:1][C:2]([F:8])([F:9])[C:3]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC(C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
63 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
Evaporation and distillation (0.1 mm Hg) of the residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(C(=O)CC1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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